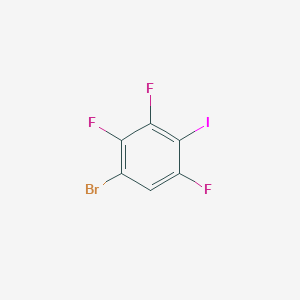

1-Bromo-2,3,5-trifluoro-4-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2,3,5-trifluoro-4-iodobenzene is a compound with the molecular formula C6HBrF3I and a molecular weight of 336.88 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Bromo-2,3,5-trifluoro-4-iodobenzene is 1S/C6HBrF3I/c7-2-1-3 (8)6 (11)5 (10)4 (2)9/h1H . The InChI key is SAHWVHKHRAAOKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Bromo-2,3,5-trifluoro-4-iodobenzene is a liquid at room temperature .Scientific Research Applications

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives have found significant applications in the agrochemical and pharmaceutical industries . 1-Bromo-2,3,5-trifluoro-4-iodobenzene could potentially be used as a precursor in the synthesis of these compounds.

Agrochemical Applications

TFMP derivatives are majorly used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Lewis Acid-Promoted Synthesis

1-Bromo-2,3,5-trifluoro-4-iodobenzene can be employed in the lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .

Pd-Catalyzed Cross-Coupling Reactions

Although not directly related to 1-Bromo-2,3,5-trifluoro-4-iodobenzene, similar compounds like 2-bromoiodobenzene have been used in Pd-catalyzed cross-coupling reactions with amino-functionalized organozinc reagents . It’s plausible that 1-Bromo-2,3,5-trifluoro-4-iodobenzene could be used in a similar manner.

Synthesis of Diarylamines

Again, similar compounds like 2-bromoiodobenzene have been used in the synthesis of diarylamines . It’s possible that 1-Bromo-2,3,5-trifluoro-4-iodobenzene could also be used for this purpose.

Mechanism of Action

Target of Action

The primary targets of 1-Bromo-2,3,5-trifluoro-4-iodobenzene It is known that halogenated organic compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The exact mode of action of 1-Bromo-2,3,5-trifluoro-4-iodobenzene It is known that halogenated compounds can participate in a variety of chemical reactions, including nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the compound’s targets .

Biochemical Pathways

The specific biochemical pathways affected by 1-Bromo-2,3,5-trifluoro-4-iodobenzene Halogenated compounds are known to interfere with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of 1-Bromo-2,3,5-trifluoro-4-iodobenzene The physical properties of the compound, such as its molecular weight (33688) and its physical form (liquid), suggest that it may have certain bioavailability characteristics .

Result of Action

The molecular and cellular effects of 1-Bromo-2,3,5-trifluoro-4-iodobenzene Halogenated compounds are known to cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 1-Bromo-2,3,5-trifluoro-4-iodobenzene can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name |

1-bromo-2,3,5-trifluoro-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHWVHKHRAAOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3,5-trifluoro-4-iodobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,7,8-Trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710244.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2710246.png)

![[2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B2710248.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2710249.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710250.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2710253.png)

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(sec-butyl)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2710259.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2710267.png)